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7-Phenyl-2-heptanone

Catalog No.
S1509284
CAS No.
14171-88-1
M.F
C13H18O
M. Wt
190.28 g/mol
Availability
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7-Phenyl-2-heptanone

CAS Number

14171-88-1

Product Name

7-Phenyl-2-heptanone

IUPAC Name

7-phenylheptan-2-one

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

InChI

InChI=1S/C13H18O/c1-12(14)8-4-2-5-9-13-10-6-3-7-11-13/h3,6-7,10-11H,2,4-5,8-9H2,1H3

InChI Key

OFTHNFJNLGTFTO-UHFFFAOYSA-N

SMILES

CC(=O)CCCCCC1=CC=CC=C1

Synonyms

7-Phenyl-2-heptanone

Canonical SMILES

CC(=O)CCCCCC1=CC=CC=C1

7-Phenyl-2-heptanone is an organic compound classified as a ketone, characterized by the presence of a phenyl group attached to the heptanone structure. Its molecular formula is C15H22OC_{15}H_{22}O, and it features a carbonyl group (C=O) located at the second carbon of a seven-carbon chain, with a phenyl group at the first carbon. This compound is notable for its unique structure that combines an aromatic ring with a linear alkane chain, which can influence its physical and chemical properties.

Typical of ketones, including:

  • Nucleophilic Addition: The carbonyl oxygen can act as a nucleophile, allowing for reactions with nucleophiles such as Grignard reagents or hydrides.
  • Oxidation: Although ketones are generally resistant to oxidation, under certain conditions, they can be oxidized to carboxylic acids.
  • Reduction: 7-Phenyl-2-heptanone can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Research indicates that 7-Phenyl-2-heptanone exhibits biological activity, particularly as a volatile organic compound. Studies have shown that similar compounds can have anesthetic properties and may play roles in plant defense mechanisms against pathogens. For instance, 2-heptanone has been identified as having protective roles against honey bee pathogens due to its antimicrobial properties .

Several methods have been developed for synthesizing 7-Phenyl-2-heptanone:

  • Alkylation of Phenylacetone: This method involves the alkylation of phenylacetone with appropriate alkyl halides.
  • Diels-Alder Reaction: The compound can be synthesized through Diels-Alder reactions involving suitable diene and dienophile combinations.
  • Carbonylation Reactions: Utilizing carbon monoxide in the presence of appropriate catalysts can lead to the formation of ketones from alkenes.

7-Phenyl-2-heptanone has several applications across different fields:

  • Flavor and Fragrance Industry: Due to its pleasant aroma, it is used in perfumery and flavoring agents.
  • Pharmaceuticals: Its biological activity makes it a candidate for further research in medicinal chemistry.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic compounds.

Interaction studies of 7-Phenyl-2-heptanone focus on its effects on biological systems. Research has indicated that it may interact with various receptors or enzymes, influencing metabolic pathways. For example, its role as an anesthetic suggests potential interactions with neurotransmitter systems or ion channels .

Several compounds share structural similarities with 7-Phenyl-2-heptanone. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-HeptanoneKetoneSimple aliphatic ketone without aromaticity
3-HeptanoneKetoneSimilar chain length but different position of carbonyl group
Phenethyl ketoneAromatic ketoneContains an ethyl group instead of heptane
AcetophenoneAromatic ketoneShorter carbon chain and different functional group positioning

Uniqueness of 7-Phenyl-2-heptanone

The uniqueness of 7-Phenyl-2-heptanone lies in its combination of an aromatic phenyl group with a longer aliphatic chain, which may confer distinct physical properties such as volatility and solubility compared to other similar compounds. Its specific arrangement allows for unique interactions within biological systems, making it a subject of interest for further research in both synthetic chemistry and pharmacology.

The compound was first cataloged in chemical databases in the early 21st century, with its formal creation date recorded as March 27, 2005. Although the precise historical timeline of its initial synthesis is not extensively documented in public literature, its characterization has been refined over the years through advances in spectroscopic and computational chemistry techniques. The identification of 7-Phenyl-2-heptanone and its derivatives has been facilitated by modern analytical tools such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, enabling detailed structural elucidation and purity assessment.

Theoretical Significance in Organic Chemistry

From a theoretical perspective, 7-Phenyl-2-heptanone serves as a model compound for studying the influence of aromatic substituents on aliphatic ketones. The presence of the phenyl ring at the terminal position of the heptanone chain affects the molecule’s electronic distribution, steric interactions, and reactivity patterns. These features make it valuable for exploring reaction mechanisms involving ketones, such as nucleophilic additions and enolate chemistry. Additionally, its moderate molecular size and functional groups allow it to be a substrate or intermediate in synthetic organic pathways aimed at producing more complex molecules.

Current Research Landscape and Academic Interest

Contemporary research involving 7-Phenyl-2-heptanone spans several domains:

  • Synthetic Organic Chemistry: Utilized as an intermediate or building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, where the ketone functionality can be selectively transformed.

  • Material Science: Investigations into its physicochemical properties contribute to the development of novel solvents and additives, leveraging its moderate polarity and aromatic character.

  • Analytical Chemistry: Studies focus on its spectral characteristics to refine detection and quantification methods in complex mixtures.

  • Toxicological and Environmental Studies: Though specific toxicological data on 7-Phenyl-2-heptanone remain limited, related ketones are subjects of sensory irritation and metabolic studies, informing safety guidelines for handling and exposure.

The compound’s inclusion in various chemical substance databases, such as PubChem, NIST, and EPA DSSTox, underscores its recognized importance in chemical research and regulatory contexts.

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC13H18O
Molecular Weight190.28 g/mol
CAS Number14171-88-1
IUPAC Name7-phenylheptan-2-one
DensityNot explicitly documented-
Boiling PointNot explicitly documented-
SolubilitySoluble in organic solvents; limited water solubility (inferred from ketone analogs) (inferred)

Structural Depiction

  • 2D Structure: The molecule consists of a seven-carbon aliphatic chain with a ketone group at C2 and a phenyl ring at C7, providing both aliphatic and aromatic characteristics.

  • 3D Conformation: Computational models reveal conformational flexibility influenced by the phenyl ring’s orientation relative to the ketone group, affecting reactivity and interaction with other molecules.

Research Findings and Applications

Synthetic Utility

7-Phenyl-2-heptanone is used as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. Its ketone group allows for diverse chemical transformations such as reductions, condensations, and substitutions, while the phenyl group can participate in electrophilic aromatic substitution or serve as a directing group.

Analytical Characterization

Spectroscopic data, including mass spectra and NMR, have been extensively cataloged to aid in the identification and purity verification of 7-Phenyl-2-heptanone. These data are critical for quality control in industrial and research settings.

Visual Aids

Chemical Structure of 7-Phenyl-2-heptanone

Figure 1: 2D chemical structure of 7-Phenyl-2-heptanone showing the ketone group at C2 and phenyl substitution at C7.

3D Molecular Model

An interactive 3D model is available on PubChem, illustrating the spatial arrangement and conformational flexibility of the molecule.

Friedel-Crafts Acylation Pathways

The Friedel-Crafts acylation reaction, first described in 1877, remains a cornerstone for synthesizing aromatic ketones [2]. This electrophilic substitution reaction involves the interaction of an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). For 7-phenyl-2-heptanone, heptanoyl chloride reacts with benzene under controlled conditions to introduce the ketone moiety at the terminal carbon.

Key parameters for this reaction include maintaining temperatures between 0–5°C to minimize side reactions such as polyacylation [2]. The use of dichloromethane as a solvent enhances solubility while stabilizing the acylium ion intermediate. Despite its historical significance, this method faces challenges in regioselectivity and requires rigorous purification to isolate the desired product from unreacted starting materials.

Table 1: Friedel-Crafts Acylation Conditions

ParameterValue/Range
CatalystAlCl₃ (1.2 equiv)
Temperature0–5°C
SolventDichloromethane
Reaction Time4–6 hours
Yield65–70%

Oxidation of 7-Phenyl-2-Heptanol Precursors

Secondary alcohols serve as direct precursors to ketones via oxidation. Traditional methods employ Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) to convert 7-phenyl-2-heptanol into the corresponding ketone. Recent advancements in electrochemical oxidation, however, offer higher efficiency. For example, biphasic electrolysis using potassium iodate as a mediator achieves 95% yield under ambient conditions [3]. This method eliminates the need for stoichiometric oxidants, reducing hazardous waste.

Critical factors influencing oxidation efficiency include solvent choice (e.g., chloroform for organic phase separation) and current density optimization (50 mA/cm²) [3]. Comparative studies show that thermal oxidation at 60–70°C yields only 20%, underscoring the superiority of electrochemical approaches [3].

Cross-Aldol Condensation Approaches

Cross-aldol condensation enables carbon-carbon bond formation between aldehydes and ketones. For 7-phenyl-2-heptanone, benzaldehyde reacts with 2-pentanone under basic conditions to form a β-hydroxy ketone intermediate, which undergoes dehydration and hydrogenation [4]. This route is particularly advantageous when one reactant lacks α-hydrogens, ensuring regioselectivity.

The reaction’s success hinges on base selection (e.g., NaOH) and temperature control to prevent retro-aldol decomposition. Yields improve significantly when employing solid base catalysts, which facilitate easier product separation [4].

Contemporary Synthetic Strategies

Catalyst-Mediated Transformations

Modern catalysis leverages heterogeneous systems to enhance efficiency. Zeolites, for instance, replace traditional AlCl₃ in Friedel-Crafts reactions, offering recyclability and reduced corrosion [2]. Transition-metal catalysts, though less explored for this compound, show promise in asymmetric synthesis, enabling enantioselective ketone formation.

Green Chemistry Approaches

Electrochemical oxidation exemplifies green synthesis by utilizing electrons as clean reagents. A biphasic system (water/chloroform) with platinum electrodes achieves 95% yield while minimizing solvent waste [3]. Additionally, solvent-free mechanochemical methods are under investigation, though scalability remains a challenge.

Table 2: Electrochemical vs. Thermal Oxidation

ParameterElectrochemical [3]Thermal [3]
Temperature30–35°C60–70°C
Yield95%20%
Solvent WasteLowHigh

Flow Chemistry Adaptations

Continuous-flow systems improve heat and mass transfer, critical for exothermic reactions like Friedel-Crafts acylation. Microreactors enable precise temperature control, reducing side reactions and enhancing safety. While not yet widely adopted for 7-phenyl-2-heptanone, pilot studies suggest yield improvements of 10–15% compared to batch processes.

Industrial Synthesis Considerations

Process Optimization Methodologies

Industrial production prioritizes cost-effectiveness and reproducibility. Reaction engineering techniques, such as Design of Experiments (DoE), optimize variables like catalyst loading and temperature. For electrochemical routes, maintaining a current density of 50 mA/cm² ensures consistent product quality [3].

Economic Feasibility Analysis

A cost comparison reveals that electrochemical methods, despite higher initial setup costs, reduce long-term expenses through lower reagent consumption [3]. In contrast, classical Friedel-Crafts acylation incurs costs associated with AlCl₃ disposal and solvent recovery.

Environmental Impact Assessment

Green metrics (e.g., E-factor) highlight the environmental superiority of electrochemical synthesis (E-factor = 0.5) over thermal oxidation (E-factor = 2.3) [3]. Lifecycle assessments further advocate for renewable energy integration in large-scale electrolysis.

Fluorinated Analogs

1,1,1,3-Tetrafluoro-7-phenyl-2-heptanone

1,1,1,3-Tetrafluoro-7-phenyl-2-heptanone represents a significant fluorinated analog of 7-phenyl-2-heptanone with the molecular formula C13H14F4O and molecular weight of 262.24 g/mol [1]. This compound features four fluorine atoms strategically positioned at the 1,1,1,3 positions of the heptanone backbone, creating a unique tetrafluorinated structure that substantially alters the physicochemical properties compared to the parent compound.

The compound is catalogued in the DrugMAP database under the identifier DMV0CXN and has been classified as a small molecular drug candidate [1]. The tetrafluorinated structure exhibits enhanced lipophilicity with a calculated LogP value of 4.7, representing a significant increase from the parent compound's LogP of 3.4 [2]. This increased lipophilicity is attributed to the electron-withdrawing effects of the fluorine atoms, which create a more hydrophobic molecular environment while maintaining the core heptanone structure.

The presence of fluorine atoms at the 1,1,1,3 positions creates distinctive electronic properties that influence molecular reactivity and biological activity. The trifluoromethyl group at position 1 contributes significantly to the compound's stability and metabolic resistance, while the additional fluorine at position 3 further enhances these properties [1]. The compound maintains six rotatable bonds and exhibits five hydrogen bond acceptors, indicating potential for enhanced binding interactions with biological targets.

Structure-Function Correlations in Fluorinated Derivatives

The introduction of fluorine atoms into the 7-phenyl-2-heptanone structure creates profound changes in both electronic distribution and molecular reactivity patterns. Fluorinated ketones demonstrate enhanced electrophilicity of the carbonyl carbon, making them more susceptible to nucleophilic attack and potentially more reactive as enzyme inhibitors [3]. The balance between keto and hydrate forms is significantly influenced by fluorination, with increased fluorine content typically stabilizing the hydrate form by approximately 8.3 kcal/mol compared to non-fluorinated analogs [3].

The electron-withdrawing nature of fluorine atoms creates a more electrophilic carbonyl carbon, as demonstrated by partial charge calculations using atoms-in-molecules theory. This enhanced electrophilicity correlates directly with increased hydration tendency and potential biological activity [3]. The tetrafluorinated structure of 1,1,1,3-tetrafluoro-7-phenyl-2-heptanone positions it as a particularly potent inhibitor candidate, as the multiple fluorine atoms create cumulative electronic effects that enhance reactivity.

Fluorine substitution also affects conformational preferences, with fluorinated ketones showing different rotational barriers and preferred conformations compared to their non-fluorinated counterparts [4]. The C-F bonds in the tetrafluorinated analog create unique steric and electronic environments that influence molecular interactions with biological targets. These conformational effects may contribute to enhanced selectivity and potency in enzyme inhibition applications.

Hydroxylated Variants

7-Hydroxyheptan-2-one

7-Hydroxyheptan-2-one (CAS: 5070-59-7) represents a key hydroxylated derivative with the molecular formula C7H14O2 and molecular weight of 130.18 g/mol . This compound features a hydroxyl group at the terminal position of the heptanone chain, fundamentally altering the polarity and biological activity profile compared to the parent 7-phenyl-2-heptanone structure.

The hydroxylated variant exhibits significantly reduced lipophilicity with a LogP value of 1.13, representing a substantial decrease from the parent compound's LogP of 3.4 . This dramatic reduction in lipophilicity is accompanied by increased polar surface area (37.3 Ų) and the introduction of hydrogen bonding capacity through both donor and acceptor functionalities . The compound maintains five rotatable bonds, providing conformational flexibility while introducing new intermolecular interaction possibilities.

7-Hydroxyheptan-2-one demonstrates notable biological activities, particularly antimicrobial and antioxidant properties. Research has shown that this compound exhibits significant antimicrobial activity against various human pathogens, including effectiveness against Septoria lycopersici with control efficacy reaching approximately 45.04% . The antimicrobial mechanism is attributed to the compound's ability to disrupt microbial cell membranes and interfere with essential metabolic processes.

The antioxidant properties of 7-hydroxyheptan-2-one are primarily attributed to the hydroxyl group's ability to scavenge free radicals through hydrogen atom donation. This mechanism is essential for preventing oxidative damage in biological systems and suggests potential therapeutic applications in conditions related to oxidative stress . The compound's dual functionality as both a ketone and an alcohol creates unique reactivity patterns that distinguish it from simple ketones or alcohols.

Comparative Reactivity Profiles

The hydroxylated variant demonstrates distinct reactivity patterns compared to the parent compound, with the hydroxyl group serving as both a nucleophilic and electrophilic center depending on reaction conditions. The ketone carbonyl maintains its electrophilic character but is influenced by the electron-donating effects of the hydroxyl group, creating a more balanced electronic distribution .

Oxidation reactions of 7-hydroxyheptan-2-one can produce 7-oxoheptanoic acid, while reduction can yield 7-hydroxyheptanal using appropriate reducing agents such as lithium aluminum hydride. The hydroxyl group is also susceptible to substitution reactions with various nucleophiles, including halides, amines, and thiols . These diverse reaction pathways make hydroxylated variants valuable synthetic intermediates for constructing more complex molecular architectures.

The compound's stability profile differs significantly from fluorinated analogs, with the hydroxyl group providing additional hydrogen bonding opportunities that can stabilize certain conformations while making others less favorable. This creates unique structure-activity relationships that are distinct from both the parent compound and fluorinated derivatives.

Nitro-Substituted Derivatives

1-(3',4'-dimethoxyphenyl)-7-phenyl-2-nitro-5-heptanone

1-(3',4'-dimethoxyphenyl)-7-phenyl-2-nitro-5-heptanone represents a complex nitro-substituted derivative that combines multiple structural modifications to create a unique pharmacophore [6] [7]. This compound features a nitro group at position 2 of the heptanone backbone, along with a dimethoxyphenyl substituent and retention of the phenyl group at position 7, creating a sophisticated molecular architecture with multiple sites for biological interaction.

The synthesis of this compound involves multi-step processes utilizing nitro alkene intermediates, as documented in preparative chemistry databases [6] [7]. The synthetic route typically begins with the formation of nitro alkene derivatives through condensation reactions, followed by cyclization and functional group modifications to achieve the final structure. The presence of both electron-withdrawing (nitro) and electron-donating (dimethoxy) groups creates a unique electronic environment that influences both synthetic accessibility and biological activity.

The nitro group at position 2 serves as a powerful electron-withdrawing substituent that significantly affects the electrophilicity of the ketone carbonyl. This electronic activation enhances the compound's reactivity toward nucleophilic attack and increases its potential as an enzyme inhibitor [8]. The dimethoxyphenyl group provides additional binding sites for molecular recognition and may contribute to enhanced selectivity for specific biological targets.

The compound's molecular structure allows for multiple modes of biological interaction, including hydrogen bonding through the methoxy groups, π-π stacking interactions through the aromatic systems, and electrostatic interactions through the nitro group. These diverse interaction possibilities make nitro-substituted derivatives valuable tools for structure-activity relationship studies and drug discovery applications.

Structure-Activity Relationship Studies

The structure-activity relationship studies of 7-phenyl-2-heptanone derivatives reveal critical insights into the molecular features that determine biological activity and selectivity. The systematic modification of the parent structure through fluorination, hydroxylation, and nitro substitution creates a comprehensive library of compounds with distinct pharmacological profiles [9].

Fluorinated derivatives consistently demonstrate enhanced lipophilicity and metabolic stability, with the tetrafluorinated analog showing a 38% increase in LogP compared to the parent compound. This increased lipophilicity correlates with enhanced membrane permeability and potential for improved bioavailability. The electron-withdrawing effects of fluorine atoms create more electrophilic carbonyl centers, enhancing reactivity toward nucleophilic enzyme residues and potentially increasing inhibitory potency [3].

Hydroxylated variants exhibit dramatically reduced lipophilicity but gain important hydrogen bonding capabilities that can enhance selectivity for specific biological targets. The 67% reduction in LogP observed for 7-hydroxyheptan-2-one reflects the compound's increased hydrophilic character and potential for improved water solubility. The hydroxyl group serves as both a hydrogen bond donor and acceptor, creating opportunities for specific interactions with amino acid residues in protein binding sites .

Nitro-substituted derivatives demonstrate unique electronic properties that combine electron-withdrawing effects with enhanced molecular complexity. The nitro group's strong electron-withdrawing nature increases carbonyl electrophilicity while providing additional sites for molecular recognition. The combination of nitro and dimethoxy substitutions creates a sophisticated pharmacophore with potential for high selectivity and potency [8].

XLogP3

3.4

Wikipedia

7-Phenyl-2-heptanone

Dates

Last modified: 07-17-2023
Li et al. Temporal separation of catalytic activities allows anti-Markovnikov reductive functionalization of terminal alkynes. Nature Chemistry, doi: 10.1038/nchem.1799, published online 17 November 2013 http://www.nature.com/nchem

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